molecular formula C11H13NO B1600753 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 3470-55-1

2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1600753
CAS No.: 3470-55-1
M. Wt: 175.23 g/mol
InChI Key: RPQHEIVMOVOUEJ-UHFFFAOYSA-N
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Description

2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C11H13NO It is a derivative of benzosuberone and features a unique structure that includes an amino group and a ketone group within a seven-membered ring system

Mechanism of Action

Target of Action

The primary targets of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7Similar compounds have been used in the development of positron emission tomography (pet) imaging agents for the glun2b subunits of the n-methyl-d-aspartate receptor (nmdar), a key therapeutic target for several neurological disorders .

Mode of Action

The specific mode of action of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7It’s plausible that it may interact with its targets through hydrogen bonding, as seen with similar compounds .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-6,7,8,9-tetrahydro-5H-benzo7

Pharmacokinetics

Details regarding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7Its molecular weight (17523 g/mol) and predicted properties such as melting point (113-114 °C), boiling point (3701±310 °C), and density (1146±006 g/cm3) may influence its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. It is recommended to store this compound under inert gas (nitrogen or Argon) at 2–8 °C . Light exposure should be minimized to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves the reaction of cycloheptanone with malononitrile and an aromatic aldehyde in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran (THF) under reflux conditions . This multicomponent reaction yields the desired compound with excellent efficiency and simplicity.

Industrial Production Methods

While specific industrial production methods for 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and can be used in studies involving reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: Used in the synthesis of materials with specific optical or electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific combination of an amino group and a ketone group within a seven-membered ring system. This structure provides distinct chemical reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

2-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQHEIVMOVOUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457896
Record name 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-55-1
Record name 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 3
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 4
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 5
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 6
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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